![molecular formula C7H12F2O B13920212 [(1S)-3,3-difluorocyclohexyl]methanol](/img/structure/B13920212.png)
[(1S)-3,3-difluorocyclohexyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1S)-3,3-difluorocyclohexyl]methanol is a chemical compound with the molecular formula C7H12F2O. It is characterized by the presence of a cyclohexane ring substituted with two fluorine atoms and a methanol group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-3,3-difluorocyclohexyl]methanol typically involves the fluorination of cyclohexane derivatives followed by the introduction of a methanol group. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms into the cyclohexane ring. The reaction is carried out under controlled conditions to ensure selective fluorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process is optimized to achieve high yields and purity of the final product. The methanol group is introduced through subsequent reactions involving alcohols and appropriate catalysts .
化学反应分析
Types of Reactions
[(1S)-3,3-difluorocyclohexyl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted cyclohexylmethanol derivatives.
科学研究应用
[(1S)-3,3-difluorocyclohexyl]methanol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
作用机制
The mechanism of action of [(1S)-3,3-difluorocyclohexyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The methanol group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate biological pathways, leading to the observed effects .
相似化合物的比较
Similar Compounds
- (3,3-Difluoro-1-methylcyclohexyl)methanol
- (3,3-Difluoro-1-methylcyclobutyl)methanol
- (3,3-Difluoro-1-methylcyclopentyl)methanol
Uniqueness
[(1S)-3,3-difluorocyclohexyl]methanol is unique due to its specific stereochemistry and the presence of two fluorine atoms on the cyclohexane ring. This configuration imparts distinct chemical and biological properties compared to other similar compounds. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various research applications .
属性
分子式 |
C7H12F2O |
|---|---|
分子量 |
150.17 g/mol |
IUPAC 名称 |
[(1S)-3,3-difluorocyclohexyl]methanol |
InChI |
InChI=1S/C7H12F2O/c8-7(9)3-1-2-6(4-7)5-10/h6,10H,1-5H2/t6-/m0/s1 |
InChI 键 |
BVOAPBKICTZRNM-LURJTMIESA-N |
手性 SMILES |
C1C[C@@H](CC(C1)(F)F)CO |
规范 SMILES |
C1CC(CC(C1)(F)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


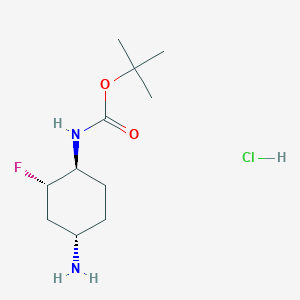
![3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole](/img/structure/B13920137.png)
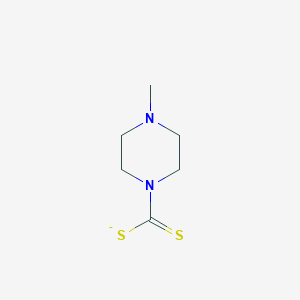
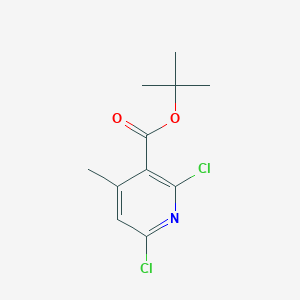
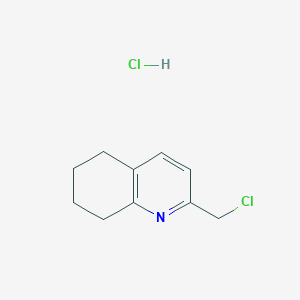
![[trans-4-Aminotetrahydrothiophen-3-YL]methanol](/img/structure/B13920171.png)

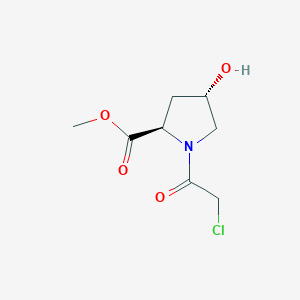
![1-(3,5-Diisopropyl-[1,1'-biphenyl]-4-yl)-2-phenyl-1H-imidazole](/img/structure/B13920186.png)
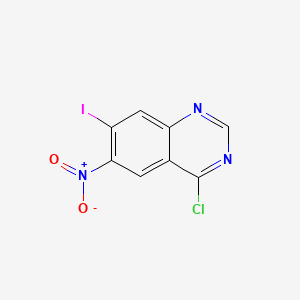
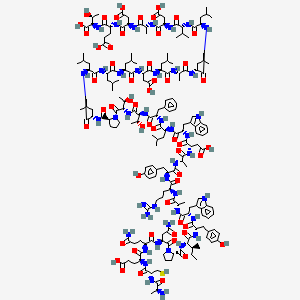
![Naphtho[2,1-b]benzofuran-6-ylboronic acid](/img/structure/B13920204.png)
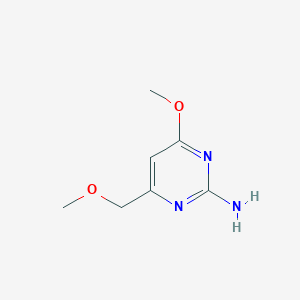
![Benzyl (2-hydroxyspiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13920210.png)
